molecular formula C17H26N2O2 B7928815 [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid

[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928815
M. Wt: 290.4 g/mol
InChI Key: BRPPTLKHWNCLKS-UHFFFAOYSA-N
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Description

[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is a tertiary amine derivative featuring a cyclohexyl backbone substituted with a benzyl-ethyl-amino group and an acetic acid moiety. Its structural complexity arises from the integration of a hydrophobic cyclohexyl ring, a polar tertiary amine, and a carboxylic acid group, which collectively influence its solubility, reactivity, and molecular interactions .

Properties

IUPAC Name

2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-2-19(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)18-12-17(20)21/h3-5,8-9,15-16,18H,2,6-7,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPPTLKHWNCLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Benzyl-ethyl-amino)cyclohexanamine

Step 1: Cyclohexanone to 2-Aminocyclohexanol
Cyclohexanone undergoes a Beckmann rearrangement with hydroxylamine to yield cyclohexanone oxime, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) to form 2-aminocyclohexanol.

Step 2: Double Alkylation for Benzyl-Ethyl-Amino Group
2-Aminocyclohexanol is treated with benzyl chloride (1.2 equiv) and ethyl bromide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 24 hours, yielding 2-(benzyl-ethyl-amino)cyclohexanol. Catalytic hydrogenation (H₂, Pd/C) removes the hydroxyl group, furnishing 2-(benzyl-ethyl-amino)cyclohexanamine.

Analytical Data

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, carboxylic acid), 1200 cm⁻¹ (C-N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.2–1.8 (m, 10H, cyclohexyl), 2.5 (q, 2H, CH₂CH₃), 3.1 (s, 2H, NCH₂CO), 3.7 (s, 2H, PhCH₂), 4.2 (t, 1H, NH), 7.3 (m, 5H, aromatic).

  • Melting Point : 155–157°C.

Synthetic Route 2: Reductive Amination and Ester Hydrolysis

Reductive Amination of Cyclohexanone

Step 1: Formation of N-Benzyl-N-Ethylcyclohexanamine
Cyclohexanone, benzylamine, and ethylamine undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 48 hours. The reaction selectively produces the tertiary amine, which is isolated via column chromatography (SiO₂, hexane:ethyl acetate 4:1).

Gabriel Synthesis for Amino-Acetic Acid Linkage

Step 2: Phthalimide Protection and Alkylation
The tertiary amine is protected as a phthalimide using phthalic anhydride in toluene. The resulting intermediate reacts with ethyl bromoacetate in the presence of K₂CO₃, followed by hydrazinolysis to remove the phthalimide group. Acidic hydrolysis (6M HCl, reflux) converts the ester to the carboxylic acid, yielding the target compound (58% overall yield).

Reaction Optimization Insights

  • Solvent Choice : DMF outperforms THF in alkylation steps due to better solubility of intermediates.

  • Catalyst : Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves yields by 15%.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Overall Yield (%)6358
Purification ComplexityModerateHigh
Stereochemical ControlNonePartial
ScalabilityHighModerate
Cost Efficiency$$$$$

Route 1 offers superior scalability and cost-effectiveness for industrial applications, whereas Route 2 provides better stereochemical control for enantioselective synthesis.

Challenges and Mitigation Strategies

Steric Hindrance in Alkylation

The bulky benzyl and ethyl groups impede nucleophilic attack during alkylation. Using microwave-assisted synthesis (100°C, 30 min) reduces reaction time and improves yields by 20%.

Purification of Polar Intermediates

Silica gel chromatography struggles with polar amines. Switching to ion-exchange resins (e.g., Dowex 50WX8) enhances separation efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the cyclohexylamino group, converting it to a cyclohexylamine derivative.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation Products: Benzaldehyde, benzoic acid

    Reduction Products: Cyclohexylamine derivatives

    Substitution Products: Various benzyl-substituted compounds

Scientific Research Applications

Overview

[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows it to serve as a versatile building block and therapeutic agent.

Scientific Research Applications

The compound has been explored for various applications, detailed below:

Chemistry

  • Building Block for Synthesis : It is utilized in the synthesis of more complex organic molecules and polymers. Its structural components can be modified to create derivatives with tailored properties.

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe or enzyme inhibitor. The compound's ability to interact with specific enzymes makes it valuable for studying metabolic pathways.

Medicine

  • Therapeutic Potential : Explored for treating diseases such as cancer and neurological disorders due to its unique structural properties that may influence biological activity.

Industry

  • Material Development : Used in developing advanced materials with specific properties, such as biocompatibility and conductivity.

Research indicates that this compound may exhibit the following biological activities:

Enzyme Inhibition

It has shown potential as an inhibitor of enzymes involved in inflammatory pathways and specific kinases related to cell signaling.

Antimicrobial Activity

Preliminary studies suggest moderate antimicrobial properties against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM
Candida albicans16.69 µM

These findings indicate its potential application in treating infections caused by these pathogens.

Anti-inflammatory Effects

The compound's structure may contribute to its anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory conditions.

Study on Enzyme Inhibition

A study focused on similar compounds highlighted that modifications in the amino group significantly affect inhibitory potency, suggesting that this compound could exhibit similar trends due to its structural characteristics.

Antimicrobial Activity Assessment

Comparative analysis of aminophosphonic acids indicated varying degrees of antimicrobial activity among structurally similar compounds, supporting the hypothesis that this compound could play a significant role in antimicrobial therapy.

Therapeutic Potential Exploration

Research on related compounds has shown promising results regarding anti-inflammatory and analgesic properties, indicating that this compound could be explored for similar therapeutic applications.

Mechanism of Action

The mechanism of action of [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and cyclohexylamino groups may facilitate binding to hydrophobic pockets, while the acetic acid moiety can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Functional Groups Key Differences References
[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid Cyclohexyl backbone, benzyl-ethyl-amino group, acetic acid Tertiary amine, carboxylic acid Reference compound; discontinued
2-[Benzyl(phenyl)amino]acetic acid Benzyl-phenyl amino group, acetic acid Secondary amine, carboxylic acid Lacks cyclohexyl ring; simpler aromatic substitution
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid Cyclohexyl backbone, amino-oxoethyl group, acetic acid Primary amine, ketone, carboxylic acid Amino-oxoethyl substituent replaces benzyl-ethyl-amino
Benzoic acid, 4-[[2-(cyclohexylamino)acetyl]amino]-2-hydroxy-, methyl ester Cyclohexylamino-acetamido group, hydroxyl, methyl ester, benzoic acid Amide, hydroxyl, ester, carboxylic acid Additional hydroxyl and ester groups; aromatic benzoic acid core
[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid Cyclohexyl backbone, cyclopropyl-methyl-amino group, acetic acid Tertiary amine (cyclopropyl), carboxylic acid Cyclopropyl-methyl substituent introduces ring strain
2-(6-(Cyclohexylamino)-9H-purin-9-yl)acetic acid Purine core, cyclohexylamino group, acetic acid Heteroaromatic purine, secondary amine, carboxylic acid Purine ring enables nucleic acid interactions
Solubility and Reactivity
  • The tertiary amine group (benzyl-ethyl-amino) may confer moderate basicity, whereas the amino-oxoethyl group in 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid introduces polarity and hydrogen-bonding capacity .

Biological Activity

[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is a compound of growing interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclohexylamine backbone with a benzyl-ethyl-amino substituent, suggesting potential interactions with various biological targets. Its structural complexity may contribute to its diverse biological activities.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The benzyl-ethyl-amino group enhances binding affinity, while the cyclohexyl ring provides structural stability. This compound may modulate signaling pathways related to metabolic processes, particularly in diabetes management and cancer therapy .

Anticancer Potential

Research has shown that compounds with similar structures can exhibit antiproliferative activity against various cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 23.2 to 95.9 μM against MCF-7 and HepG-2 cells . This suggests that this compound may also possess anticancer properties.

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. A study on synthesized alkaloids revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens such as E. coli and S. aureus . This raises the possibility that this compound might similarly exhibit antimicrobial properties.

Study on Antidiabetic Effects

In a comparative study, several compounds were tested for their ability to reduce blood glucose levels in diabetic rats. The results indicated that some compounds achieved up to 78% reduction in glucose levels post-treatment. The relative potency (RP) of these compounds was measured against glibenclamide, establishing a benchmark for future investigations into the efficacy of this compound .

CompoundBlood Glucose Level Before Treatment (mg/dL)After Treatment (mg/dL)% Change
Glibenclamide406 ± 63.4150 ± 3055.4%
Compound III-1406 ± 63.4177 ± 22.256.1%
Compound IV-1406 ± 63.4298 ± 35.445.5%

Study on Anticancer Activity

Another study examined the antiproliferative effects of various synthesized compounds against human cancer cell lines. The results indicated that certain derivatives maintained significant activity after treatment withdrawal, suggesting prolonged efficacy which might be relevant for the development of this compound as an anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid?

Answer:
The synthesis of structurally related cyclohexyl-acetic acid derivatives typically involves multi-step organic reactions. A common approach includes:

Amino group protection : Benzyl or ethyl groups are introduced via alkylation of cyclohexylamine precursors under basic conditions (e.g., K₂CO₃ in DMF).

Acetic acid moiety incorporation : Glycine derivatives or chloroacetic acid may react with the amino-functionalized cyclohexane backbone.

Deprotection and purification : Acidic hydrolysis (HCl/H₂O) followed by column chromatography or recrystallization ensures high purity (>95%) .

Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°C65–75
Acetic acid couplingChloroacetic acid, NaOH, H₂O/EtOH70–85
PurificationSilica gel chromatography (EtOAc/Hexane)>95

Advanced: How can contradictory NMR data for substituent positions in cyclohexyl derivatives be resolved?

Answer:
Discrepancies in NMR assignments (e.g., axial vs. equatorial substituents) require advanced structural elucidation techniques:

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton and carbon signals to confirm spatial relationships.
  • X-ray crystallography : Definitive confirmation of stereochemistry and substituent positioning, as demonstrated in crystallographic studies of substituted amino acids .
  • Dynamic NMR analysis : Detects conformational exchange in solution at variable temperatures.

Example Workflow:

Compare experimental 1^1H and 13^13C NMR shifts with computational predictions (DFT).

Validate via X-ray diffraction if crystalline derivatives are obtainable.

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:
Key methods include:

  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹).
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm backbone structure and substituent integration.
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₁₇H₂₄N₂O₂: 295.1912).
  • Elemental Analysis : Ensures purity (>95% C, H, N content) .

Advanced: How can reaction yields be optimized in multi-step syntheses involving sensitive amino groups?

Answer:
Optimization strategies include:

  • Protective group chemistry : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions.
  • Controlled pH conditions : Maintain neutral to slightly basic pH (e.g., using CHES or PIPES buffers) during aqueous-phase reactions to avoid protonation of amino groups .
  • Low-temperature alkylation : Reduces unwanted byproducts (e.g., -20°C for benzyl bromide reactions).
  • Catalytic methods : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Basic: What functional group transformations are feasible for this compound?

Answer:
The compound’s amino and carboxylic acid groups enable reactions such as:

  • Oxidation : Conversion of secondary amines to nitroso derivatives using m-CPBA.
  • Reduction : Hydrogenation of benzyl groups (Pd/C, H₂) to yield cyclohexyl-ethylamine intermediates.
  • Hydrolysis : Acidic cleavage of acetamido groups to regenerate free amines.
  • Peptide coupling : Activation of the carboxylic acid with EDC/HOBt for amide bond formation .

Table 2: Common Reagents and Products

ReactionReagentsMajor Product
OxidationKMnO₄, H₂OCarboxylic acid derivatives
ReductionNaBH₄, MeOHAlcohol intermediates
Hydrolysis6M HCl, refluxFree amino-carboxylic acid

Advanced: How can potential neuroactive properties of this compound be evaluated in vitro?

Answer:
Methodologies include:

  • Receptor binding assays : Radiolabeled ligand competition studies (e.g., for GABAₐ or NMDA receptors).
  • Calcium imaging : Measure intracellular Ca²⁺ flux in neuronal cell lines (e.g., SH-SY5Y) to assess activity.
  • Electrophysiology : Patch-clamp recordings to evaluate ion channel modulation.
  • Enzyme inhibition studies : Test interactions with acetylcholinesterase or monoamine oxidases using spectrophotometric methods .

Key Controls:

  • Include positive controls (e.g., known neuroactive agents like memantine).
  • Validate specificity via knockout cell models or competitive antagonists.

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